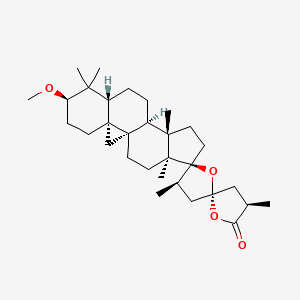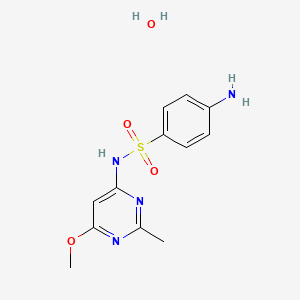
2-anthracen-9-ylethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anthracen-9-ylethyl carbonochloridate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a chloroformic acid ester group attached to a 2-(9-anthryl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloroformic acid 2-(9-anthryl)ethyl ester typically involves the reaction of 2-(9-anthryl)ethanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
2-(9-anthryl)ethanol+Phosgene→Chloroformic acid 2-(9-anthryl)ethyl ester+HCl
Industrial Production Methods
Industrial production of chloroformic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle the reaction safely.
Analyse Chemischer Reaktionen
Types of Reactions
2-anthracen-9-ylethyl carbonochloridate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water, the ester can hydrolyze to form 2-(9-anthryl)ethanol and carbon dioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate.
Hydrolysis: The major products are 2-(9-anthryl)ethanol and carbon dioxide.
Reduction: The major product is 2-(9-anthryl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-anthracen-9-ylethyl carbonochloridate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 2-(9-anthryl)ethyl group into various molecules.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific optical properties.
Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying pharmacophores.
Wirkmechanismus
The mechanism of action of chloroformic acid 2-(9-anthryl)ethyl ester involves the reactivity of the chloroformate group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The anthryl group can also participate in π-π interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 2-(9-anthryl)ethyl group.
Methyl chloroformate: Contains a methyl group instead of the 2-(9-anthryl)ethyl group.
Phenyl chloroformate: Contains a phenyl group instead of the 2-(9-anthryl)ethyl group.
Uniqueness
2-anthracen-9-ylethyl carbonochloridate is unique due to the presence of the 2-(9-anthryl)ethyl group, which imparts specific optical and electronic properties. This makes it particularly useful in material science and organic synthesis for creating compounds with unique characteristics.
Eigenschaften
Molekularformel |
C17H13ClO2 |
|---|---|
Molekulargewicht |
284.7 g/mol |
IUPAC-Name |
2-anthracen-9-ylethyl carbonochloridate |
InChI |
InChI=1S/C17H13ClO2/c18-17(19)20-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2 |
InChI-Schlüssel |
KWCQFAYPSAKDMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOC(=O)Cl |
Synonyme |
2-(9-anthryl)ethyl chloroformate 2-9-AEOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B1256181.png)

![[(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-2,5,20-trioxo-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-trien-6-yl] acetate](/img/structure/B1256186.png)


![(4R,4aR,7S,7aR,12bS)-10-iodo-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B1256189.png)


![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B1256194.png)




